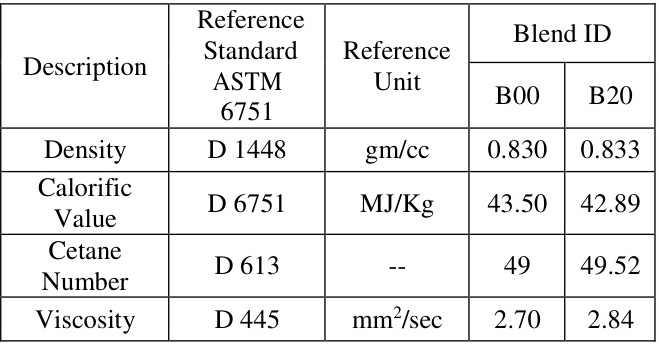
Amino-PEG16-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-PEG16-t-butyl ester is a polyethylene glycol (PEG)-based linker widely used in bioconjugation and pharmaceutical research. Its structure comprises three key components:
- Amino group (-NH₂): Enables conjugation with carboxylic acids or activated esters.
- PEG16 spacer: A 16-unit ethylene oxide chain providing hydrophilicity, flexibility, and reduced steric hindrance.
- t-butyl ester group: A hydrolytically stable protecting group for carboxylic acids, removable under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of t-butyl esters of Nα-protected amino acids typically involves the reaction of protected amino acids with t-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. This method affords t-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents .
Industrial Production Methods
Industrial production of Amino-PEG16-t-butyl ester involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the product meets the required specifications for various applications. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) ensures the quality and consistency of the product .
Chemical Reactions Analysis
Amide Bond Formation via Amino Group
The primary amine (-NH₂) undergoes nucleophilic substitution with activated carboxylic acids or esters:
| Application Example | Coupling Efficiency | Reference |
|---|---|---|
| Antibody-drug conjugates | >90% yield using NHS chemistry | |
| Peptide PEGylation | 85-95% conversion with EDC/NHS |
Mechanism :
The amine attacks the electrophilic carbonyl of activated esters, forming stable amide bonds. PEG spacers enhance solubility during conjugation .
Schiff Base Formation with Carbonyl Groups
The amine reacts with aldehydes/ketones under mild conditions:
| Application Example | Stability | Reference |
|---|---|---|
| Reducible protein crosslinking | Half-life: 8-12 hrs (pH 7.4) | |
| Dynamic drug release systems | Cleaved in lysosomal pH (4.5-5.5) |
tert-Butyl Ester Deprotection
The tert-butyl ester undergoes acid-catalyzed hydrolysis to expose a carboxylic acid:
-
Conditions :
Post-deprotection reactivity :
The liberated -COOH group can:
Carboxylic Acid Activation and Conjugation
After deprotection, the carboxylic acid participates in two-step bioconjugation:
| Step | Reagents/Conditions | Yield | Application |
|---|---|---|---|
| Activation | NHS/TFP + DIC, 1 hr in DMF | 85-95% | Stable ester formation |
| Coupling | Amine-bearing molecules, pH 8-9 | 70-90% | Peptide-drug conjugates |
Key Data :
-
NHS esters show higher hydrolytic stability (t₁/₂ >24 hrs in PBS) than TFP esters (t₁/₂ ~4 hrs) .
-
Direct EDC-mediated coupling achieves 75% efficiency without pre-activation.
Orthogonal Reactivity in Multi-Step Syntheses
The dual functionality enables sequential reactions:
-
Amine-first strategy : Conjugate via -NH₂, then deprotect -COOH for secondary modifications .
-
Carboxylic acid-first strategy : Deprotect -COOH, activate, and conjugate before using -NH₂ .
Case Study :
In antibody-PEG-drug tripartite conjugates:
-
Amine-PEG16-t-butyl ester linked to antibody via NHS chemistry (Step 1).
-
TFA deprotection exposed -COOH, which coupled to drug via EDC/NHS (Step 2).
-
Final conjugate showed 8x prolonged plasma half-life vs. free drug .
Stability and Reaction Optimization
Critical parameters for reproducible results:
Comparative Reactivity with Shorter PEG Analogs
Reaction kinetics vary with PEG chain length:
| PEG Length (n) | Amine Reactivity (Relative Rate) | Ester Deprotection Time |
|---|---|---|
| PEG1 | 1.0 (reference) | 1.5 hrs |
| PEG16 | 0.7-0.8 | 2.0 hrs |
| PEG36 | 0.5-0.6 | 2.5 hrs |
Longer PEG chains introduce steric hindrance but improve conjugate solubility .
Scientific Research Applications
Key Applications
-
Bioconjugation
- Amino-PEG16-t-butyl ester is extensively used for bioconjugation processes, allowing the attachment of biomolecules, such as proteins or antibodies, to various substrates. The amino group reacts with carboxylic acids and NHS esters, facilitating the formation of stable linkages essential for creating therapeutic agents and diagnostic tools.
-
Antibody-Drug Conjugates (ADCs)
- This compound plays a crucial role in the development of ADCs. By improving solubility and pharmacokinetics, this compound enhances the efficacy of these conjugates, which are designed to deliver cytotoxic drugs directly to cancer cells while minimizing systemic toxicity.
- Proteolysis Targeting Chimeras (PROTACs)
- Drug Delivery Systems
Case Study 1: Development of Antibody-Drug Conjugates
In a study focusing on ADCs, researchers utilized this compound to link antibodies with cytotoxic agents. The resulting conjugates demonstrated enhanced solubility and significantly improved therapeutic indices compared to traditional ADCs that did not incorporate PEG linkers. This study highlighted the importance of PEG linkers in optimizing drug delivery systems for cancer therapies .
Case Study 2: Synthesis of PROTACs
A recent investigation into PROTACs revealed that substituting amide linkages with ester linkages using this compound resulted in increased membrane permeability and enhanced degradation rates of target proteins. This modification led to more effective cytotoxicity against various cancer cell lines, showcasing the potential of this compound in advancing targeted therapy approaches .
Comparative Data Table
| Application | Description | Benefits |
|---|---|---|
| Bioconjugation | Attaching biomolecules to surfaces or other molecules | Stable linkages for therapeutics |
| Antibody-Drug Conjugates | Linking antibodies with cytotoxic drugs | Improved solubility and pharmacokinetics |
| PROTACs | Targeted protein degradation agents | Enhanced stability and bioavailability |
| Drug Delivery Systems | Enhancing solubility of poorly soluble drugs | Increased efficacy in drug formulation |
Mechanism of Action
The mechanism of action of Amino-PEG16-t-butyl ester involves its ability to form stable conjugates with various molecules. The amino group reacts with carboxylic acids and activated NHS esters, forming amide bonds. The t-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization. This versatility makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Structural and Functional Variations
Amino-PEG16-t-butyl ester belongs to a family of PEG linkers differentiated by PEG chain length, terminal functional groups, and protecting groups. Below is a systematic comparison:
Table 1: Comparison of Amino-PEGX-t-butyl Esters
*Molecular weights estimated based on PEG unit mass (~44 g/mol per unit).
Table 2: Comparison with Other PEG16 Derivatives
Key Differentiators
PEG Chain Length
- Longer chains (e.g., PEG25) enhance solubility and reduce immunogenicity but may hinder cellular uptake .
- Shorter chains (e.g., PEG14) offer compact spacing for applications requiring proximity between conjugated molecules .
Terminal Functional Groups
- t-butyl ester : Provides stability in neutral/alkaline conditions but cleavable under acidic pH, enabling site-specific conjugation .
- Azide : Facilitates click chemistry for rapid, high-yield reactions .
- Alcohol: Less reactive than esters or azides, often used as a non-functional spacer .
Physicochemical Properties
- Solubility: this compound’s long PEG chain ensures water solubility, critical for biomedical applications.
- Stability : The t-butyl ester group resists hydrolysis better than methyl esters (e.g., mentions methyl esters degrade faster in aqueous media).

Discrepancies and Notes
- CAS Number Variability: Conflicting CAS numbers (2428400-12-6 vs.
- Naming Ambiguities: lists "氨基-十五聚乙二醇-丙酸叔丁酯" (15 PEG units) for this compound, likely a translation error, as SMILES analysis confirms 16 units .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing Amino-PEG16-t-butyl ester, and how can they be methodologically addressed?
- Answer: The long PEG chain (16 units) introduces hydrophilicity and steric hindrance, complicating purification and characterization. Researchers should use size-exclusion chromatography (SEC) or dialysis for purification, and confirm molecular weight via MALDI-TOF mass spectrometry. Protecting the amino group with a tert-butyloxycarbonyl (Boc) group during synthesis can prevent side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be validated?
- Answer: Nuclear Magnetic Resonance (NMR) is critical for verifying PEG chain length (via integration of ethylene oxide protons) and the tert-butyl ester group (δ ~1.4 ppm). Infrared (IR) spectroscopy can confirm ester carbonyl stretches (~1740 cm⁻¹). Cross-validate with High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) and quantify residual solvents .
Q. How does the tert-butyl ester group influence the compound’s stability under acidic or basic conditions?
- Answer: The tert-butyl ester is stable under mild conditions but hydrolyzes in strong acids (e.g., trifluoroacetic acid) or bases. To test stability, incubate the compound in buffers of varying pH (2–12) and monitor degradation via HPLC. Use kinetic modeling to determine half-life under physiological conditions .
Advanced Research Questions
Q. How can Taguchi experimental design optimize the synthesis of this compound to maximize yield and minimize impurities?
- Answer: Apply Taguchi’s orthogonal array design to test variables like reaction temperature, catalyst concentration, and solvent polarity. Use Analysis of Variance (ANOVA) to identify the most influential parameters. For example, catalyst concentration may account for >70% of variability in yield, as seen in esterification optimization studies .
Q. What methodologies resolve contradictions between theoretical and experimental molecular weights of PEGylated compounds like this compound?
- Answer: Discrepancies often arise from PEG polydispersity or incomplete protection. Use SEC-MALS (Multi-Angle Light Scattering) for absolute molecular weight determination. Compare with theoretical values using Poisson distribution models for PEG chains .
Q. How can researchers design experiments to evaluate the impact of PEG chain length (n=16) on biomolecule conjugation efficiency?
- Answer: Conduct comparative studies using PEG variants (n=8, 16, 24). Measure conjugation efficiency to model proteins (e.g., BSA) via UV-Vis quantification of free amino groups (TNBS assay). Correlate results with hydrodynamic radius measurements (DLS) to assess steric effects .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?
- Answer: Implement multivariate analysis (e.g., Principal Component Analysis) to identify critical process parameters. Use control charts (e.g., X-bar and R charts) to monitor purity and yield over multiple batches. Include tolerance intervals (±2σ) in specifications .
Application-Focused Questions
Q. How can this compound be utilized in drug delivery systems to enhance pharmacokinetics?
- Answer: The PEG chain reduces immunogenicity and prolongs circulation time. For liposomal formulations, conjugate the amino group to phospholipids (e.g., DSPE) via carbodiimide chemistry. Validate stability in serum using Förster Resonance Energy Transfer (FRET) assays .
Q. What strategies mitigate hydrolysis of the tert-butyl ester during long-term storage?
- Answer: Store the compound under inert gas (N₂/Ar) at -20°C with desiccants. Lyophilization in sucrose or trehalose matrices can prevent hydrolytic degradation. Accelerated stability studies (40°C/75% RH) can predict shelf life .
Q. Data Analysis & Interpretation
Q. How should researchers address conflicting data between NMR and mass spectrometry when characterizing this compound?
- Answer: NMR may detect impurities undetected by MS (e.g., PEG isomers). Repeat experiments with higher field strength NMR (≥500 MHz) and use heteronuclear 2D techniques (HSQC, HMBC). Cross-reference with High-Resolution Mass Spectrometry (HRMS) for accurate mass confirmation .
Q. Experimental Design
Q. What controls are essential when using this compound in bioconjugation to confirm reaction specificity?
Properties
Molecular Formula |
C39H79NO18 |
|---|---|
Molecular Weight |
850.0 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C39H79NO18/c1-39(2,3)58-38(41)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-54-32-34-56-36-37-57-35-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-40/h4-37,40H2,1-3H3 |
InChI Key |
ZEOIDHHTMRDSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















